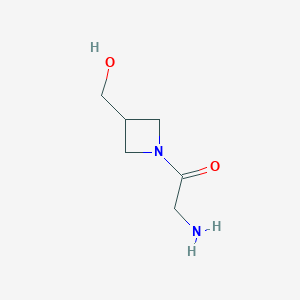

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-amino-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-1-6(10)8-2-5(3-8)4-9/h5,9H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDYIFNBTGIMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one, also known as 1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one, is a chemical compound with the molecular formula and CAS Number 1421070-16-7. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry and its role in the synthesis of biologically active molecules.

Molecular Structure and Properties

The compound's structure is characterized by:

- Azetidine Ring : A four-membered ring containing one nitrogen atom.

- Hydroxymethyl Group : A functional group that can influence biological interactions.

- Amino Group : Contributes to the compound's reactivity and potential biological effects.

Synthesis

The synthesis of 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one can be achieved through various methods, including:

- Aza-Michael Addition : This method involves the addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates.

Synthetic Route Example

- Starting Material : (N-Boc)azetidin-3-one.

- Reagents : DBU (a base), followed by aza-Michael addition with acetamidine derivatives.

- Yield : Functionalized azetidines are obtained, which can be further modified for specific biological activities.

Biological Activity

The biological activity of 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one has been explored in various studies:

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one have shown:

- Minimum Inhibitory Concentration (MIC) : Ranging from 0.25–1 μg/mL against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Research has highlighted the potential of azetidine derivatives in cancer therapy:

- Cell Proliferation Inhibition : Compounds related to this structure have demonstrated strong inhibitory effects on cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with an IC50 value indicating effective growth inhibition .

The mechanism through which 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one exerts its biological effects may involve:

- Enzyme Interaction : The azetidine ring can mimic natural substrates or inhibitors, modulating pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have evaluated the biological activity of related compounds:

Scientific Research Applications

1. Medicinal Chemistry

The compound's azetidine ring structure makes it a valuable building block in the synthesis of biologically active molecules. It has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Derivatives of azetidine compounds have demonstrated significant antimicrobial properties, with minimum inhibitory concentrations (MIC) ranging from 0.25–1 μg/mL against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Cancer Therapy : Research indicates that derivatives of hydroxymethyl azetidine can inhibit DNA polymerase Theta (Polθ), which is involved in DNA repair mechanisms. This suggests a role in synthetic-lethal strategies for treating BRCA-deficient tumors .

2. Biological Activity

The biological activity of 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act by mimicking natural substrates or inhibitors, modulating biological pathways relevant to disease processes.

3. Synthetic Applications

The compound serves as a precursor in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds:

- Building Block for Complex Molecules : Its unique functional groups allow for diverse chemical reactivity, making it a versatile intermediate in pharmaceutical chemistry .

Case Studies and Research Findings

Several studies have highlighted the compound's applicability in different research domains:

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of azetidine derivatives, including 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one. The results indicated that these compounds exhibited potent activity against various bacterial strains, suggesting their potential as new antibiotic agents.

Case Study 2: Cancer Treatment

Research focusing on Polθ inhibition revealed that derivatives related to this compound showed significant antiproliferative effects in DNA repair-compromised cells. This positions the compound as a promising candidate for developing targeted cancer therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs are primarily distinguished by variations in the heterocyclic ring, substituent groups, and backbone modifications. Key examples include:

Table 1: Structural Comparison of Aminoethanone Derivatives

Key Observations :

- Ring Size : Azetidine (4-membered) vs. piperazine (6-membered) affects steric bulk and conformational flexibility. Azetidine derivatives may exhibit improved metabolic stability compared to larger rings.

- Substituent Effects : Hydroxymethyl groups enhance hydrophilicity, whereas methoxy, trifluoromethoxy, or halogenated aryl groups increase lipophilicity.

- Backbone Modifications: Most analogs retain the ethanone backbone, but substitutions (e.g., phenyl at C2 in compounds 37 and 38) alter electronic properties and steric hindrance.

Analytical Characterization

Analytical techniques for these compounds emphasize structural confirmation and purity assessment:

Table 3: Analytical Data Comparison

Insights :

Pharmacological and Functional Insights

- Azetidine Moieties: Patent literature highlights azetidine-containing compounds as TLR7-9 antagonists for autoimmune diseases (e.g., lupus), implying possible immunomodulatory roles .

- Piperazine Derivatives: Compounds 37 and 38, with aryl-piperazine substituents, may target CNS receptors (e.g., dopamine, serotonin) due to structural similarity to known psychoactive agents .

- Hydrophilicity vs.

Preparation Methods

Aza-Michael Addition-Based Synthesis

One of the principal synthetic routes for 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one involves the aza-Michael addition reaction. This method utilizes the nucleophilic addition of nitrogen-containing heterocycles (azetidines) to activated Michael acceptors such as methyl 2-(azetidin-3-ylidene)acetates.

Key Steps:

- Starting Materials: (N-Boc)azetidin-3-one is commonly used as the azetidine precursor.

- Base Catalysis: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) serves as a base to facilitate the aza-Michael addition.

- Nucleophilic Addition: The azetidine ring nitrogen attacks the electrophilic carbon of methyl 2-(azetidin-3-ylidene)acetate, forming the ethanone moiety.

- Deprotection and Functionalization: Subsequent steps involve deprotection of Boc groups and introduction of hydroxymethyl substituents at the azetidine 3-position.

This method is advantageous due to its regioselectivity and mild reaction conditions, enabling the synthesis of the target compound with good yields and purity suitable for medicinal chemistry applications.

Multi-Step Boc Protection, Reduction, and Functional Group Transformation

A more elaborate synthetic route involves sequential transformations starting from azetidine-3-carboxylic acid derivatives:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc Protection | Reaction of azetidine-3-carboxylic acid with Boc anhydride and amine bases like triethylamine or DBU | Formation of 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate |

| 2 | Reduction | Use of hydride reducing agents such as Red-Al or sodium borohydride | Conversion to tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate |

| 3 | Sulfonylation | Reaction with sulfonylation reagents (para-toluenesulfonyl chloride, trifluoromethanesulfonic anhydride) and amine bases (triethylamine) | Formation of sulfonate esters (e.g., mesylates or tosylates) at hydroxymethyl group |

| 4 | Nucleophilic Substitution | Displacement of sulfonate by nucleophiles such as cyanide ions or amines | Introduction of amino functionality or further ring modifications |

| 5 | Deprotection and Purification | Acidic or hydrogenolytic removal of Boc groups | Yielding the free amine ethanone derivative |

This approach allows for fine-tuning of substituents on the azetidine ring and the ethanone side chain, enabling synthesis of analogs with diverse biological activities.

Cyclization and Functionalization via Epichlorohydrin and Benzhydrylamine

An alternative method involves cyclization reactions starting from benzhydrylamine and epichlorohydrin, followed by functional group transformations:

- Cyclization: Benzhydrylamine reacts with epichlorohydrin in the presence of diisopropylethylamine and ethanol to form benzhydryl-protected azetidine intermediates.

- Mesylation: The hydroxymethyl group is converted into a mesylate using methanesulfonyl chloride.

- Nucleophilic Displacement: Mesylate is displaced by cyanide ion to form azetidine-3-carbonitrile derivatives.

- Hydrolysis and Deprotection: Acidic hydrolysis converts nitrile to carboxylic acid, followed by hydrogenolysis to remove benzhydryl protecting groups.

This route is useful for preparing intermediates that can be further elaborated into 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one or related compounds.

Summary Table of Preparation Methods

Research Findings and Notes

- The aza-Michael addition method is the most direct and practical for laboratory-scale synthesis, providing a balance of efficiency and functional group tolerance.

- Hydride reducing agents such as Red-Al and sodium borohydride are critical in reducing ester or carboxylate intermediates to hydroxymethyl functionalities.

- Sulfonylation followed by nucleophilic substitution is a common strategy to introduce amino groups or other nucleophiles at the 3-position of the azetidine ring.

- Protection/deprotection strategies (e.g., Boc groups) are essential to control reactivity and achieve selective functionalization.

- These synthetic routes have been developed with scalability in mind, including examples of large-scale reactor use with controlled temperature and nitrogen atmosphere to optimize yields and purity.

- The synthesized compound's azetidine ring and functional groups make it valuable in medicinal chemistry, especially for antimicrobial agent development.

Q & A

Q. What are the optimal synthetic routes for 2-amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling azetidine derivatives with β-ketoamine precursors. A three-step approach is common:

Azetidine ring functionalization : Introduce hydroxymethyl groups via nucleophilic substitution or oxidation-reduction sequences (e.g., sodium borohydride reduction of carbonyl intermediates) .

Amine coupling : React the functionalized azetidine with a β-keto acid derivative under mild basic conditions (e.g., triethylamine in DMF) to form the ethanone backbone.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.

Key variables : Temperature (0–25°C minimizes side reactions), stoichiometric ratios (1:1.2 azetidine:keto acid), and inert atmosphere (N₂) to prevent oxidation .

Q. How can the structural conformation of the azetidine ring in this compound be characterized experimentally?

Methodological Answer: The puckering dynamics of the azetidine ring significantly influence bioactivity. Use:

- X-ray crystallography : Resolve bond angles and torsion angles to quantify ring puckering (e.g., Cremer-Pople parameters: ) .

- NMR spectroscopy : Analyze - and -NMR coupling constants (e.g., ) to infer chair-like or envelope conformations.

- DFT calculations : Compare experimental data with computational models (B3LYP/6-31G* basis set) to validate ring geometry .

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

Methodological Answer: The compound’s hydroxymethyl and amine groups make it prone to:

- Hydrolysis : Degrades in aqueous solutions (pH < 5 or > 9). Stabilize with lyophilization or storage in anhydrous DMSO at -20°C.

- Oxidation : Use antioxidants (e.g., BHT at 0.1% w/v) and argon/vacuum sealing for long-term storage.

Analytical validation : Monitor purity via HPLC (C18 column, 220 nm) monthly; degradation products include azetidine-N-oxide (retention time: 4.2 min) .

Advanced Research Questions

Q. How does the hydroxymethyl group on the azetidine ring modulate interactions with biological targets (e.g., dopamine receptors)?

Methodological Answer: The hydroxymethyl group enhances hydrogen-bonding capacity and steric complementarity. To study:

- Molecular docking : Use crystal structures of dopamine D1 receptors (PDB: 7L11) to simulate binding modes. The hydroxymethyl group forms H-bonds with Thr292 and Ser197 .

- SAR studies : Synthesize analogs lacking the hydroxymethyl group and compare binding affinities (radioligand assays: values increase 10-fold in analogs without hydroxymethyl) .

Q. What experimental strategies resolve contradictions in reported enantiomeric activity for this compound?

Methodological Answer: Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) separates enantiomers. Validate using:

Q. How can computational modeling predict the compound’s metabolic pathways and potential toxicity?

Methodological Answer: Use in silico tools:

- CYP450 metabolism prediction : SwissADME predicts primary oxidation sites (azetidine ring and ethanone chain).

- Toxicity screening : Derek Nexus identifies alerts for hepatotoxicity (e.g., quinone formation via hydroxylation).

Experimental validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS (major metabolite: N-demethylated derivative, m/z 225.1) .

Q. What role does the azetidine ring’s puckering play in the compound’s pharmacokinetic properties?

Methodological Answer: Ring puckering affects solubility and membrane permeability. Quantify using:

Q. How can researchers design robust SAR studies for this compound’s derivatives?

Methodological Answer: Focus on three regions:

Azetidine ring : Replace hydroxymethyl with fluoromethyl (synthesize via trifluoroacetic anhydride coupling).

Ethanone backbone : Introduce α-methyl groups to assess steric effects.

Amine group : Explore cyclic amines (e.g., pyrrolidine) for enhanced rigidity.

Data analysis : Use multivariate regression to correlate structural features with activity (e.g., Topliss tree for lead optimization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.